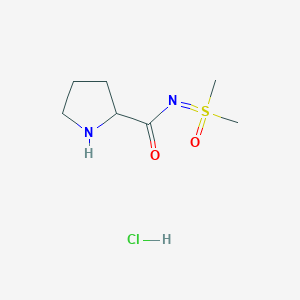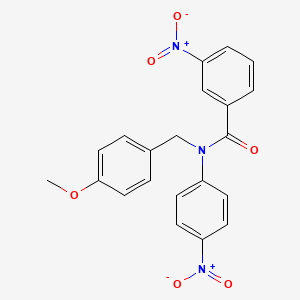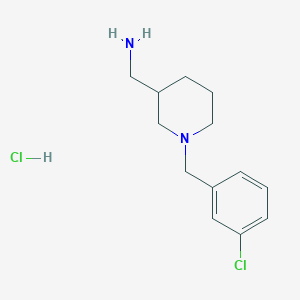
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrazole and tetrahydropyridine moieties. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .
化学反応の分析
Types of Reactions
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce piperidine derivatives .
科学的研究の応用
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
作用機序
The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and are known for their diverse applications in medicinal chemistry.
Imidazole Derivatives: Similar to pyrazoles, imidazoles are five-membered heterocycles with nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both pyrazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
5-(5-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H13N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h3,6,10H,2,4-5H2,1H3,(H,11,12) |
InChIキー |
DSIGGHKDXIJEDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


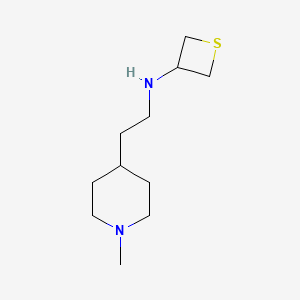
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)
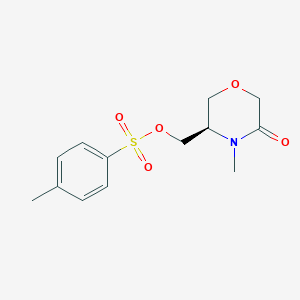
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)

